molecular formula C17H22BrNO2 B173337 tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate CAS No. 179894-35-0

tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate

Cat. No. B173337
M. Wt: 352.3 g/mol
InChI Key: XRXWEWROZPBVFS-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

A 25 mL r.b. flask, equipped with a magnetic stirring bar, was charged with Compound 8 (3.765 g, 10.67 mmol) under N2. The oil was dissolved in II mL THF (anhydrous) and cooled to −780° C. tert-Butyllithium (12.6 mL, 21.4 mmol, 1.70 M) was added by syringe over a period of 10 min (maintaining temperature below −70° C.) turning the reaction mixture from pale yellow to bright yellow. The reaction was allowed to continue at −75° C. until all of the starting material had been consumed as judged by TLC (15% ethyl acetate/hexane). Trimethyl borate (1.22 g, 1.33 mL, 1 1.7 mmol, 1.1 equiv) was added by syringe over 5-10 minutes (temperature between −70° C. and −65° C.). The reaction was monitored by TLC. Upon completion, the product mixture was quenched with saturated NH4Cl (200 mL). Addition of ethyl acetate (200 mL) partitioned the mixture into 2 phases. The organic phase was washed with saturated NH4Cl (100 mL) and brine (100 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined and dried (Na2SO4). The crude mixture was applied to a small column containing 200 mL silica and 15% ethyl acetate/hexane. The higher Rf impurities were eluted with 2 L of 10% ethyl acetate/hexane. The boronic acid, Compound 9, was eluted with 500 mL ethyl acetate followed by 750 mL ethanol to provide 1.483 g (44%) of Compound 9. Data for Compound 9: 1H NMR (400 MHz, acetone-d6) 7.73 (d, J=1.2, 1H), 7.66 (dd, J=8, 1.2, 1H), 7.13 (d, J=8, 1H), 5.49 (s, 1H), 2.01 (d, J=1.6, 3H), 1.50 (s, 9H), 1.46 (s, 6H).
Quantity
3.765 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
1.33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:7]([CH3:20])([CH3:19])[CH:6]=[C:5]2[CH3:21].C([Li])(C)(C)C.[B:27](OC)([O:30]C)[O:28]C>C1COCC1>[C:15]([O:14][C:12]([N:8]1[C:9]2[C:4](=[CH:3][C:2]([B:27]([OH:30])[OH:28])=[CH:11][CH:10]=2)[C:5]([CH3:21])=[CH:6][C:7]1([CH3:20])[CH3:19])=[O:13])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
3.765 g
Type
reactant
Smiles
BrC=1C=C2C(=CC(N(C2=CC1)C(=O)OC(C)(C)C)(C)C)C
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
1.33 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
II
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask, equipped with a magnetic stirring bar
ADDITION
Type
ADDITION
Details
was added by syringe over a period of 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
(maintaining temperature below −70° C.)
CUSTOM
Type
CUSTOM
Details
to continue at −75° C.
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
Upon completion, the product mixture was quenched with saturated NH4Cl (200 mL)
ADDITION
Type
ADDITION
Details
Addition of ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
partitioned the mixture into 2 phases
WASH
Type
WASH
Details
The organic phase was washed with saturated NH4Cl (100 mL) and brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
containing 200 mL silica and 15% ethyl acetate/hexane
WASH
Type
WASH
Details
The higher Rf impurities were eluted with 2 L of 10% ethyl acetate/hexane
WASH
Type
WASH
Details
The boronic acid, Compound 9, was eluted with 500 mL ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(C=C(C2=CC(=CC=C12)B(O)O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.483 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 275%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.